molecular formula C22H20N2O2 B5570171 2-(3,3-Diphenylpropanamido)benzamide

2-(3,3-Diphenylpropanamido)benzamide

Cat. No.: B5570171
M. Wt: 344.4 g/mol
InChI Key: IZIYHTDHUXJTBD-UHFFFAOYSA-N
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Description

2-(3,3-Diphenylpropanamido)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, characterized by its benzamide moiety linked to a 3,3-diphenylpropane scaffold. This structure is related to other diphenylpropylamine derivatives, such as fendiline and lercanidipine, which are known for their activity in cardiovascular research . The presence of the benzamide group suggests potential for diverse molecular interactions, making this compound a valuable scaffold for investigating enzyme inhibition or receptor modulation. Researchers can utilize this high-purity compound in hit-to-lead optimization studies, as a building block for synthesizing more complex molecules, or as an analytical reference standard. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,3-diphenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYHTDHUXJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 2 3,3 Diphenylpropanamido Benzamide

Retrosynthetic Analysis of the 2-(3,3-Diphenylpropanamido)benzamide Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves deconstructing a target molecule into simpler, commercially available precursors. The structure of this compound contains two distinct amide functionalities. The most logical and common disconnection strategy for amides is to break the carbon-nitrogen (C-N) bond. amazonaws.com

Applying this to the target molecule, the primary disconnection is at the external amide bond, which links the propanamide side chain to the benzamide (B126) core. This disconnection yields two key synthons: a 3,3-diphenylpropanoic acid synthon and a 2-aminobenzamide (B116534) synthon.

Synthon A: 3,3-Diphenylpropanoyl cation

Synthon B: 2-Aminobenzamide anion

The corresponding synthetic equivalents, or the actual reagents used in the laboratory, for these synthons are:

Reagent A: 3,3-Diphenylpropanoic acid (or an activated derivative like its acyl chloride).

Reagent B: 2-Aminobenzamide.

This primary disconnection simplifies the synthesis into a single, crucial step: the formation of an amide bond between 3,3-diphenylpropanoic acid and 2-aminobenzamide. Further retrosynthetic analysis of these precursors is straightforward. 2-Aminobenzamide can be sourced commercially or synthesized from precursors like isatoic anhydride (B1165640). 3,3-Diphenylpropanoic acid is also a known compound that can be prepared via several established routes. This analysis establishes that the core challenge in synthesizing the target molecule lies in the efficient coupling of these two fragments.

Classical and Contemporary Amide Bond Formation Strategies Applied to the Synthesis of this compound

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic. luxembourg-bio.com This is typically achieved using coupling reagents. hepatochem.com The synthesis of this compound would involve the reaction of 3,3-diphenylpropanoic acid with 2-aminobenzamide using one of the following strategies.

A vast array of coupling reagents has been developed, each with specific mechanisms, advantages, and limitations. luxembourg-bio.com The choice of reagent depends on factors like substrate reactivity, steric hindrance, and desired reaction conditions. hepatochem.com

Carbodiimides are a class of zero-length crosslinkers that are widely used to facilitate the formation of amide bonds. wikipedia.orgthermofisher.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide (B86325) that is popular due to its ease of use and the water-solubility of its urea (B33335) byproduct, which simplifies purification. chemistrysteps.comresearchgate.net The mechanism involves the reaction of the carboxylic acid (3,3-diphenylpropanoic acid) with EDC to form a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comfishersci.co.ukcreative-proteomics.com This intermediate is susceptible to nucleophilic attack by the primary amine of 2-aminobenzamide to form the desired amide bond. creative-proteomics.com

However, the O-acylisourea intermediate is unstable and can rearrange to a stable, unreactive N-acylurea, terminating the desired reaction pathway. wikipedia.orgnih.gov To suppress this side reaction and improve yields, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. creative-proteomics.comcommonorganicchemistry.comnih.gov These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine. nih.govcommonorganicchemistry.com EDC-mediated reactions are typically effective at a pH range of 4.5 to 7.5. creative-proteomics.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a third-generation aminium-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization. rsc.orgchemicalbook.com It is particularly effective for sterically hindered couplings and peptide synthesis. chemicalbook.com The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgyoutube.com The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. chemicalbook.comwikipedia.org The subsequent nucleophilic attack by the amine is accelerated by the neighboring pyridine (B92270) nitrogen atom of the HOAt leaving group, a phenomenon known as anchimeric assistance. wikipedia.org This makes HATU one of the most efficient coupling reagents available.

The use of phosphorus halides represents a more classical approach to amide synthesis. Phosphorus trichloride (B1173362) (PCl₃) can be used to activate carboxylic acids for amidation. researchgate.net The reaction of a carboxylic acid with PCl₃ is a known method for preparing acyl chlorides. google.com In the context of a one-pot amide synthesis, PCl₃ would react with 3,3-diphenylpropanoic acid to generate highly reactive intermediates, such as the corresponding acyl chloride or a mixed phosphorous-carboxylic anhydride. google.comresearchgate.net

These activated species react readily with an amine like 2-aminobenzamide to form the final product. While effective, this method often requires harsh conditions and may not be compatible with sensitive functional groups, limiting its application in complex molecule synthesis compared to modern coupling reagents. researchgate.netresearchgate.net

MsCl (Methanesulfonyl Chloride): Methanesulfonyl chloride is a versatile reagent that can be used to activate carboxylic acids towards amidation. sipcam-oxon.comarkema.com The reaction is typically performed in the presence of a base, such as N-methylimidazole (NMI). nih.govresearchgate.net The proposed mechanism involves the formation of a highly activated mixed sulfonic anhydride intermediate from the reaction between the carboxylic acid and MsCl. researchgate.net This intermediate is a powerful acylating agent that rapidly reacts with the amine (2-aminobenzamide) to yield the desired amide. This method has proven effective for coupling with electron-deficient amines where other reagents may fail. researchgate.net

CDI (N,N'-Carbonyldiimidazole): CDI is a solid, easy-to-handle reagent that serves as a safer alternative to phosgene (B1210022) for activating carboxylic acids. commonorganicchemistry.comyoutube.com The reaction mechanism involves the attack of the carboxylate on CDI to form an acyl-imidazolide intermediate. youtube.comwikipedia.org This intermediate is sufficiently reactive to undergo nucleophilic substitution with an amine to form the amide bond. wikipedia.org The byproducts of the reaction are imidazole (B134444) and carbon dioxide, which are generally easy to remove from the reaction mixture, simplifying purification. commonorganicchemistry.comacs.org

Interactive Table 1: Comparison of Selected Amide Coupling Reagents

Reagent Mechanistic Summary Advantages Disadvantages/Considerations
EDC Forms a reactive O-acylisourea intermediate. Additives (HOBt, NHS) are often used to form a more stable active ester and improve efficiency. chemistrysteps.comcommonorganicchemistry.com Water-soluble byproducts, easy to handle, widely used. chemistrysteps.comcreative-proteomics.com Can form unreactive N-acylurea byproduct. wikipedia.org Potential for racemization.
HATU Forms a highly reactive OAt-active ester, with the reaction accelerated by anchimeric assistance from the HOAt leaving group. wikipedia.org High coupling efficiency, fast reaction rates, low racemization, effective for hindered substrates. rsc.orgchemicalbook.com Higher cost compared to carbodiimides, can cause guanidinylation of the amine.
MsCl/NMI Forms a highly reactive mixed sulfonic anhydride intermediate. researchgate.net Effective for difficult couplings, including with electron-deficient amines. researchgate.net Reagents are corrosive and moisture-sensitive. sipcam-oxon.comwikipedia.org
CDI Forms a reactive acyl-imidazolide intermediate. commonorganicchemistry.comwikipedia.org Byproducts (imidazole, CO₂) are easily removed, milder conditions, safer than phosgene. youtube.comacs.org Less reactive than acid chlorides or HATU-activated esters. acs.org

An alternative strategy for constructing the 2-aminobenzamide core involves the ring-opening of a suitable heterocyclic precursor. Isatoic anhydride (1H-benzo[d] luxembourg-bio.comwikipedia.orgoxazine-2,4-dione) is a versatile building block for the synthesis of anthranilic acid amides (anthranilamides). researchgate.netresearchgate.net

The reaction involves the nucleophilic attack of an amine at the C4-carbonyl of the isatoic anhydride ring. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the heterocyclic ring and the release of carbon dioxide. This process yields the corresponding N-substituted 2-aminobenzamide derivative. researchgate.net

In the context of synthesizing this compound, one could theoretically employ this method. However, the most direct application would be to synthesize the starting material, 2-aminobenzamide, by reacting isatoic anhydride with ammonia. More complex, multi-step sequences could also be envisioned where a modified isatoic anhydride is opened by a specific nucleophile as part of a larger synthetic plan. nih.gov For instance, a gram-scale synthesis of peptide mimics has been achieved via the ring-opening of isatoic anhydride derivatives. researchgate.net

Multi-component Reactions and Convergent Synthesis Approaches

Synthesis of Precursors:

3,3-Diphenylpropanoic Acid: This precursor can be synthesized via the hydrogenation of cinnamic acid. wikipedia.org Alternatively, it can be prepared through the alkylation of phenylacetic acid. orgsyn.org Another approach involves the reaction of 3-phenylpropylamine (B116678) and 3,3-diphenylpropylamine (B135516) with succinic anhydride. mdpi.com

2-Aminobenzamide (Anthranilamide): A common method for the synthesis of 2-aminobenzamide and its derivatives is the reaction of isatoic anhydride with an appropriate amine. nih.govresearchgate.netmdpi.com This can be achieved through conventional heating in a solvent like DMF or via microwave-assisted, solvent-free conditions. nih.gov Another advanced method involves the palladium-catalyzed carbonylation of anilines, followed by amination, which can proceed without the need for protecting the aniline (B41778) functionality. google.com

Convergent Amide Coupling:

Once the two fragments are synthesized, they can be coupled to form the final product. Standard peptide coupling reagents can be employed, although these often generate significant waste. More advanced and atom-economical methods are discussed in the green chemistry section.

Multi-component Reactions (MCRs):

MCRs offer a highly efficient pathway to complex molecules in a single pot, adhering to the principles of atom and step economy. While a direct one-pot synthesis of this compound via a known MCR is not explicitly documented, plausible routes can be proposed based on existing methodologies.

A promising MCR approach is the Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates. nih.govorganic-chemistry.org In a hypothetical application to the target molecule, an anilide bearing the 3,3-diphenylpropanamido moiety could be reacted with an isocyanate to introduce the benzamide functionality. However, a more direct, albeit still theoretical, MCR could involve a Ugi or Passerini-type reaction. The Ugi four-component reaction (U-4CR), which combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, is a powerful tool for generating dipeptide-like scaffolds. beilstein-journals.org Designing a Ugi reaction for the target molecule would be complex and likely require post-MCR modifications.

Another potential MCR strategy involves the multicomponent synthesis of α-branched amides where nitriles undergo hydrozirconation to form metalloimines that then react with acyl chlorides. nih.gov

Synthetic Approach Key Intermediates/Reactants Description Potential Advantages Reference(s)
Convergent Synthesis3,3-Diphenylpropanoic Acid, 2-AminobenzamideFragments are synthesized separately and then coupled.Efficient, higher overall yields, modular. nih.gov, google.com, orgsyn.org, wikipedia.org
Rh(III)-Catalyzed C-H AmidationAnilide with 3,3-diphenylpropanamido group, IsocyanateDirect functionalization of a C-H bond to form the amide.Atom-economical, avoids pre-functionalization. nih.gov, organic-chemistry.org
Ugi Four-Component ReactionIsocyanide, Carboxylic Acid, Amine, CarbonylOne-pot synthesis of a complex amide structure.High step and atom economy, diversity-oriented. beilstein-journals.org

Stereoselective Synthesis of this compound and its Analogues

The parent molecule, this compound, is achiral. However, the introduction of stereocenters into its structure, creating chiral analogues, can be of significant interest for various applications. Stereoselective synthesis would be crucial for obtaining enantiomerically pure forms of these analogues.

Synthesis of Chiral Analogues:

Stereoselectivity can be introduced in the 3,3-diphenylpropanoic acid fragment. For instance, the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an analogue of a related compound, has been achieved using Evans auxiliary chemistry. nih.gov This approach involves an aldol (B89426) reaction of a silyl-protected aldehyde with a chiral oxazolidinone-derived boron enolate, followed by separation of diastereomers and subsequent chemical transformations. nih.gov A similar strategy could be envisioned for introducing a stereocenter at the benzylic position of the diphenylpropane unit.

Furthermore, the stereoselective synthesis of (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid has been demonstrated using an Evans oxazolidinone-auxiliary method in a Mannich-type reaction. orgsyn.org This highlights a pathway to β-amino acid derivatives that could be incorporated into analogues of the target compound.

The development of stereoselective methods for accessing spirotetronate natural products, some of which involve Diels-Alder reactions with chiral auxiliaries, could also provide inspiration for the asymmetric synthesis of complex cyclic analogues. academie-sciences.fr While not directly applicable to the linear target molecule, the principles of stereocontrol are relevant.

Chiral Analogue Type Synthetic Strategy Key Features Reference(s)
Hydroxylated 3,3-diphenylpropanoic acid analoguesEvans Auxiliary Chemistry (Aldol Reaction)Use of a chiral auxiliary to control stereochemistry, followed by diastereomer separation. nih.gov
β-Amino acid analogues of 3,3-diphenylpropanoic acidEvans Auxiliary Chemistry (Mannich Reaction)Enantioselective derivatization of an achiral carboxylic acid. orgsyn.org
General OxyenamidesModular three-step synthesisHighly stereoselective preparation of (Z)-2-oxyenamides from a common building block. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes for the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, these principles can be applied primarily to the amide bond formation step, which traditionally uses stoichiometric activating agents that produce significant waste. ucl.ac.uk

Catalytic Amidation:

A key green strategy is the development of catalytic methods for direct amidation of carboxylic acids with amines. bohrium.com Boron-based catalysts, such as boric acid and borate (B1201080) esters, have emerged as effective catalysts for this transformation, often proceeding under mild conditions with water as the only byproduct. acs.org An undergraduate laboratory experiment has demonstrated the green advantages of boric acid-catalyzed amidation over traditional methods. acs.org

Titanium(IV) chloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, providing good to excellent yields with a wide range of substrates. nih.gov

Enzymatic Synthesis:

Biocatalysis offers a highly sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the direct amidation of carboxylic acids and amines. nih.gov These reactions are often performed in greener solvents and lead to high conversions and yields without the need for extensive purification. nih.gov

Alternative Green Methods:

Other innovative and green approaches to amide synthesis include:

Dehydrogenative coupling: Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers a direct route to amides with the liberation of hydrogen gas as the only byproduct.

One-pot thioester-mediated amidation: A recent development involves a one-pot process where a carboxylic acid is first converted to a thioester, which then reacts with an amine to form the amide. researchgate.netrsc.org This method avoids traditional coupling reagents and can be performed under neat conditions or in greener solvents. researchgate.net

Microwave-assisted synthesis: As mentioned for the synthesis of 2-aminobenzamide derivatives, microwave irradiation can significantly reduce reaction times and energy consumption. nih.govmdpi.com

Green Chemistry Approach Catalyst/Mediator Key Advantages Byproducts Reference(s)
Catalytic Direct AmidationBoric Acid / Borate EstersMild conditions, high atom economy.Water acs.org
Catalytic Direct AmidationTitanium(IV) ChlorideWide substrate scope, good yields.Stoichiometric metal salts nih.gov
Enzymatic SynthesisCandida antarctica lipase B (CALB)High selectivity, mild conditions, biodegradable catalyst.Water nih.gov
Dehydrogenative CouplingRuthenium complexesHigh atom economy.Hydrogen gas
One-pot Thioester-mediated AmidationDithiocarbamateAvoids traditional coupling reagents, can be run neat.Recoverable thiol researchgate.netrsc.org

Derivatization and Structural Modification Strategies for 2 3,3 Diphenylpropanamido Benzamide

Design Principles for Analogues and Homologues

The design of analogues and homologues of 2-(3,3-diphenylpropanamido)benzamide is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping. The primary goal is to systematically probe the chemical space around the core structure to identify key pharmacophoric features and improve biological activity.

Initial research has focused on the synthesis and evaluation of related compounds, such as 2-cinnamamido, 2-(3-phenylpropiolamido), and other 2-(3-phenylpropanamido)benzamide derivatives, for their antiproliferative activities. researchgate.netnih.gov These studies form the basis of our understanding of the SAR for this class of compounds. Key design principles derived from this research include:

Exploration of the Benzamide (B126) Core: The benzamide portion of the molecule is a critical interaction domain. Modifications to this ring system, particularly at the 5-position, have been shown to significantly influence activity. Design strategies often involve introducing a variety of substituents with diverse electronic and steric properties to probe the requirements of the biological target. nih.gov

Modulation of Lipophilicity: The two phenyl groups on the propane (B168953) chain contribute significantly to the molecule's lipophilicity. Design strategies may involve substituting these rings to modulate the lipophilicity (LogP), which can impact solubility, cell permeability, and metabolic stability.

Structure-Activity Relationship (SAR) Guided Design: Preliminary SAR studies on related N-substituted benzamide derivatives have shown that substituents on the phenyl rings and the nature of the amide linker are critical for bioactivity. nih.govresearchgate.net For instance, in other benzamide series, the position of certain side chains has been found to markedly influence inhibitory activity and selectivity. researchgate.net These findings guide the rational design of new analogues by suggesting which positions are amenable to modification and what types of functional groups might be favorable.

A theoretical study using Density Functional Theory (DFT) on newly designed N-substituted benzamides, such as N-benzhydryl benzamide (a close analogue), analyzed the impact of different substituents on the electronic properties (HOMO-LUMO energy gap), which are crucial for charge transfer and potential biological activity. sci-hub.se Such computational approaches are invaluable in the design phase to prioritize synthetic targets.

Regioselective Functionalization of the Benzamide Moiety

Regioselective functionalization of the benzamide moiety is a key strategy for systematically exploring the SAR of this compound. The primary approach involves the synthesis of derivatives with substituents at specific positions on the 2-aminobenzamide (B116534) precursor before its coupling with 3,3-diphenylpropanoic acid.

The synthesis of various 2-(3-phenylpropanamido)benzamides has been achieved by reacting the appropriate acid chlorides with pre-functionalized 2-aminobenzamide derivatives. researchgate.netnih.gov This modular approach allows for the introduction of a wide range of substituents at the 5-position of the benzamide ring.

Synthetic Approach to Regioselective Functionalization:

The general synthetic route starts with a substituted 2-aminobenzamide, which is then acylated. For example, a series of compounds were synthesized using various 5-substituted-2-aminobenzamides. researchgate.netnih.gov

Starting Materials: 2-aminobenzamide, 2-amino-5-chlorobenzamide, 2-amino-5-bromobenzamide, 2-amino-5-iodobenzamide, 2-amino-5-nitrobenzamide, and 2-amino-5-methylbenzamide. researchgate.netnih.gov

Reaction: These aminobenzamides are reacted with 3,3-diphenylpropanoyl chloride in a suitable solvent like pyridine (B92270) to yield the desired N-acylated products. researchgate.netnih.gov

This method ensures that the functionalization is exclusively at the 5-position of the benzamide ring. The choice of substituents (e.g., halogens, nitro, methyl) allows for the systematic evaluation of electronic and steric effects on the molecule's activity.

Broader strategies for the synthesis and functionalization of 2-aminobenzamides can also be applied. For example, starting from isatoic anhydride (B1165640), a variety of N-substituted 2-aminobenzamides can be prepared, which can then be used as precursors. nih.govresearchgate.net Furthermore, oxidative transformations of 2-aminobenzamide with various aldehydes can lead to the formation of quinazolinones, representing a more profound modification of the benzamide core. rsc.org

PrecursorResulting Substituent at 5-PositionReference
2-Aminobenzamide-H researchgate.net
2-Amino-5-chlorobenzamide-Cl researchgate.net
2-Amino-5-bromobenzamide-Br researchgate.net
2-Amino-5-nitrobenzamide-NO2 researchgate.net
2-Amino-5-methylbenzamide-CH3 researchgate.net

Modifications of the Diphenylpropane Chain

Modifications to the 3,3-diphenylpropane portion of the molecule offer another avenue for derivatization, aiming to alter the compound's conformation, flexibility, and interactions with its biological target. The diphenylmethane (B89790) motif is a common skeleton in organic chemistry and its conformational properties have been studied. pharmaguideline.comresearchgate.netsoton.ac.uk

Strategies for modifying this part of the scaffold include:

Altering the Linker Length and Saturation: The three-carbon chain can be systematically altered. Research on related structures has explored the replacement of the saturated propanamido linker with unsaturated analogues:

2-Cinnamamido derivatives: Incorporating a double bond (C=C) creates a more rigid, planar linker (an (E)-3-phenylpropenamido group). researchgate.netnih.gov

2-(3-Phenylpropiolamido) derivatives: Introducing a triple bond (C≡C) results in a linear and rigid linker. researchgate.netnih.gov These modifications significantly change the spatial arrangement of the diphenyl moiety relative to the benzamide core.

Substitution on the Phenyl Rings: The two phenyl rings are prime targets for substitution to modulate electronic properties and lipophilicity, or to introduce new interaction points. Standard electrophilic aromatic substitution reactions could be employed, although regioselectivity might be a challenge. A more controlled approach would involve using pre-functionalized diphenylmethane or diphenylpropanoic acid derivatives in the initial synthesis.

Scaffold Hopping: More drastic modifications could involve replacing the diphenylpropane group entirely with other bulky, lipophilic groups to explore different binding modes.

The synthesis of these analogues typically involves coupling a modified carboxylic acid (e.g., 3-phenylpropiolic acid, cinnamic acid) with 2-aminobenzamide precursors. researchgate.netnih.gov

Linker ModificationStructural FeatureResulting Compound ClassReference
Saturation-CH2-CH2-2-(3-Phenylpropanamido)benzamides researchgate.net
Unsaturation (double bond)-CH=CH- (trans)2-Cinnamamidobenzamides researchgate.net
Unsaturation (triple bond)-C≡C-2-(3-Phenylpropiolamido)benzamides researchgate.net

Introduction of Heteroatoms and Conformationally Constrained Analogues

Introducing heteroatoms and conformational constraints are advanced strategies in medicinal chemistry to enhance binding affinity, selectivity, and pharmacokinetic properties. unina.it

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms (e.g., N, O, S) in either the benzamide ring, the linker, or the diphenyl groups can lead to new hydrogen bonding opportunities, altered polarity, and modified metabolic pathways.

Benzamide Moiety: Heterocyclic analogues of benzamides have been synthesized as antiarrhythmic agents, demonstrating the feasibility of replacing the phenyl ring with various heterocycles like pyrrole (B145914) or indole. nih.gov

Linker: Ether or thioether linkages could be introduced to replace parts of the propane chain, which could be achieved by designing synthetic routes that employ precursors with these functionalities.

Diphenyl Moiety: One or both phenyl rings could be replaced by heteroaromatic rings such as pyridine. In the development of antitumor agents based on the Entinostat scaffold, the presence of heteroatoms in the amide side chain was found to be critical for activity. nih.gov

Conformationally Constrained Analogues: The diphenylpropane group is highly flexible. Restricting its conformation can "pre-organize" the molecule for optimal binding to its target, which can lead to a significant increase in potency. unina.it

Cyclization: The two phenyl rings could be linked together to form a fluorene (B118485) or related tricyclic system. Alternatively, one of the phenyl rings and the propane chain could be cyclized.

Introduction of Bulky Groups: Adding bulky substituents to the propane chain or the phenyl rings can restrict bond rotation. For example, the use of Cα,α-disubstituted amino acids like C(alpha,alpha)-dipropargylglycine is a known strategy to induce conformational constraints in peptides. nih.gov

Rigid Linkers: As discussed in section 3.3, using unsaturated linkers like alkenes or alkynes is also a form of conformational constraint.

These modifications often require the development of novel multi-step synthetic routes. For example, the synthesis of conformationally locked benzamide derivatives has been successful in developing novel binders for proteins like cereblon. nih.gov

Chemoenzymatic Transformations and Biocatalysis in Derivative Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for organic synthesis, often providing high selectivity under mild reaction conditions. rsc.org The application of enzymes in the synthesis of this compound and its derivatives is a promising strategy, particularly for forming the central amide bond.

Several enzymatic approaches are relevant for amide bond synthesis: researchgate.netmanchester.ac.uk

Lipase-Catalyzed Amidation: Lipases are versatile enzymes that can catalyze amide formation. The reaction can proceed via the aminolysis of an ester precursor (e.g., the methyl or ethyl ester of 3,3-diphenylpropanoic acid). For example, Candida antarctica lipase (B570770) B (CAL-B) is widely used for such transformations. rsc.org A chemo-enzymatic flow method has been developed for the synthesis of other amides, involving a chemical esterification step followed by a lipase-catalyzed amidation. researchgate.net

Amide Bond Synthetases: ATP-dependent amide bond synthetases, such as McbA, can directly couple a carboxylic acid and an amine. researchgate.net This approach avoids the need to pre-activate the carboxylic acid, offering a more direct route to the final product.

Nitrile Hydratases: An alternative strategy involves the hydration of a nitrile to an amide. A chemo-enzymatic system combining a nitrile hydratase with a chemical N-arylation reaction has been reported for the construction of amide bonds. researchgate.net

Carboxylic Acid Reductases (CARs): These enzymes can be engineered to catalyze amide bond formation from a carboxylic acid and an amine. researchgate.net

Potential Application:

A potential biocatalytic route to this compound could involve the enzymatic coupling of 3,3-diphenylpropanoic acid with a suitable 2-aminobenzamide derivative.

Proposed Biocatalytic Synthesis:

Substrates: 3,3-Diphenylpropanoic acid and 2-aminobenzamide.

Enzyme: An appropriate lipase (with the acid first converted to an ester) or an amide bond synthetase.

Conditions: Typically aqueous buffer, mild temperature (e.g., 30-50 °C). rsc.orgacs.org

This biocatalytic approach could be particularly valuable for the enantioselective synthesis of chiral analogues or for reactions where traditional chemical methods lead to side products or require harsh conditions. The use of enzymes is a key component of green chemistry, reducing waste and improving the sustainability of the synthesis. rsc.org

Theoretical and Computational Studies of 2 3,3 Diphenylpropanamido Benzamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties for molecules like benzamide (B126) derivatives. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to accurately model the molecule's behavior. researchgate.netsci-hub.se

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and easily polarizable, facilitating intramolecular charge transfer. sci-hub.seresearchgate.net For instance, in a study of various benzamide derivatives, the energy gap was used to evaluate their potential for charge transfer and biological activity. sci-hub.se While specific DFT calculations for 2-(3,3-diphenylpropanamido)benzamide are not available in the cited literature, the table below illustrates the typical data generated from such an analysis.

ParameterValue (eV)
EHOMONot Available in Literature
ELUMONot Available in Literature
Energy Gap (ΔE)Not Available in Literature

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, such as those around electronegative atoms like oxygen. nih.govresearchgate.net Conversely, blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov For a benzamide derivative, MEP analysis would identify the carbonyl oxygen and aromatic rings as potential sites for interaction, which is crucial for understanding hydrogen bonding and molecular recognition processes. nih.govresearchgate.net

Global chemical reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. nih.gov These descriptors, calculated using DFT, are highly successful in predicting global reactivity trends. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

These parameters are instrumental in comparing the reactivity of different molecules. Although specific values for this compound have not been published, the following table outlines these important descriptors.

DescriptorFormulaValue
Ionization Potential (I)-EHOMONot Available in Literature
Electron Affinity (A)-ELUMONot Available in Literature
Electronegativity (χ)(I+A)/2Not Available in Literature
Chemical Hardness (η)(I-A)/2Not Available in Literature
Chemical Softness (S)1/(2η)Not Available in Literature
Electrophilicity Index (ω)χ2/(2η)Not Available in Literature

Molecular Dynamics Simulations to Elucidate Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. These simulations can reveal the most stable low-energy conformers, the dynamics of their interconversion, and the influence of the solvent environment on molecular shape. nih.gov Studies on other benzamides have used MD to understand supramolecular polymerization and ligand-receptor stability, demonstrating the power of this technique to probe dynamic processes and interactions that govern molecular behavior and function. nih.govnih.gov

Molecular Modeling and Chemoinformatics Approaches

Molecular modeling and chemoinformatics encompass a range of computational techniques used to represent, analyze, and predict the properties of chemical compounds. These approaches are vital in modern drug discovery and materials science. For this compound, chemoinformatics tools could be used to predict properties such as solubility, lipophilicity (logP), and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics based on its structure. researchgate.net These predictive models help in the early stages of research to assess the drug-likeness of a compound and prioritize candidates for synthesis and further testing. nih.govresearchgate.net

Ligand-Based and Structure-Based Computational Design Methodologies

In the absence of a known biological target, ligand-based design methodologies can be employed. These methods rely on the knowledge of other molecules that are active for a particular target. By analyzing a set of such molecules, a pharmacophore model can be developed, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries or design new molecules, like this compound, that fit the pharmacophore and are likely to be active.

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, structure-based design becomes a powerful strategy. Molecular docking, a key component of this approach, is used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov This technique would allow researchers to virtually place this compound into the active site of a target protein, analyze potential interactions like hydrogen bonds and hydrophobic contacts, and estimate its binding energy. nih.gov Such studies are crucial for optimizing lead compounds to improve their potency and selectivity. researchgate.net

Mechanistic Studies on the Chemical Reactivity of 2 3,3 Diphenylpropanamido Benzamide

Exploration of Reaction Pathways and Transition States

While specific experimental or computational studies on the reaction pathways of 2-(3,3-diphenylpropanamido)benzamide are not extensively documented, its reactivity can be inferred from the behavior of related benzamide (B126) and N-acylamide structures. The primary reaction pathways anticipated for this molecule involve the hydrolysis of its two amide bonds and potential intramolecular cyclization reactions.

The hydrolysis of amides can proceed under both acidic and basic conditions, each following a distinct mechanistic route. msu.edunih.gov Under acidic conditions, the carbonyl oxygen of either amide group would likely be protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule would lead to a tetrahedral intermediate. The rate-determining step would then be the breakdown of this intermediate to yield a carboxylic acid and an amine. nih.gov For this compound, this could lead to the formation of 2-aminobenzamide (B116534) and 3,3-diphenylpropanoic acid, or anthranilic acid and 3,3-diphenylpropanamide, depending on which amide bond is cleaved.

Under basic conditions, the reaction would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, also forming a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate would expel an amide anion as the leaving group. Given that the stability of the leaving group is a critical factor, the relative rates of hydrolysis of the two amide bonds would differ.

Intramolecular cyclization presents another plausible reaction pathway for this compound. The ortho-disposed amide groups could potentially undergo intramolecular reactions to form heterocyclic structures. For instance, under certain conditions, intramolecular nucleophilic attack of one amide nitrogen onto the carbonyl carbon of the other could lead to the formation of a six-membered ring system. Theoretical studies on similar molecules, such as 2-(3-benzylaminopropanoylamino)benzamide, have explored such intramolecular cyclization pathways, suggesting that these reactions can be complex and may involve multiple transition states. aip.org The presence of the bulky 3,3-diphenylpropyl group would likely introduce significant steric hindrance, influencing the feasibility and energetics of such cyclization pathways. Computational studies would be invaluable in mapping the potential energy surfaces, identifying transition state structures, and determining the activation barriers for both hydrolysis and cyclization, thus providing a clearer picture of the preferred reaction coordinates.

Role of the Amide Linkages in Chemical Transformations

The two amide linkages in this compound are central to its chemical reactivity, serving as the primary sites for transformations such as hydrolysis and potentially acting as directing or participating groups in other reactions. The molecule possesses an anilide-type amide (the benzamide) and an alkyl amide (the propanamido group), which are expected to exhibit different reactivities.

Generally, the resonance stabilization of the amide bond makes it relatively unreactive. rsc.org This stability arises from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. rsc.org However, the electronic environment of the two amide groups in the target molecule is distinct. The benzamide nitrogen is attached to an aromatic ring, which can further delocalize the lone pair, potentially affecting its reactivity compared to the propanamido nitrogen, which is attached to an alkyl chain. aip.orgrsc.org

A key feature of the 2-(acylamino)benzamide scaffold is the potential for neighboring group participation (NGP), also known as anchimeric assistance. nih.gov The ortho-disposed amide group can act as an internal nucleophile, potentially accelerating the rate of hydrolysis or other substitution reactions at the adjacent amide carbonyl. nih.govaip.org For example, in the hydrolysis of one amide, the nitrogen or oxygen atom of the neighboring amide could attack the carbonyl carbon, forming a cyclic intermediate. This intramolecular pathway can be more favorable than the direct attack of an external nucleophile, leading to a significant rate enhancement. nih.gov

The steric bulk of the 3,3-diphenylpropyl group attached to the propanamido nitrogen is expected to play a significant role in the molecule's chemical transformations. This bulky group can sterically hinder the approach of nucleophiles to the propanamido carbonyl, potentially making the benzamide carbonyl the more accessible site for attack. Conversely, this steric hindrance could also influence the conformation of the molecule, potentially favoring a geometry that facilitates or inhibits intramolecular interactions between the two amide groups. Recent studies on heterocyclic amide derivatives containing a diphenylmethyl moiety have highlighted the influence of such bulky groups on the molecule's biological activity, which is intrinsically linked to its chemical reactivity and conformation. diva-portal.org

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound are determined by the basicity of the amide nitrogens and the acidity of the N-H protons. These properties are crucial as they dictate the molecule's charge state under different pH conditions, which in turn significantly influences its reactivity.

Amides are generally weak bases, with protonation typically occurring at the carbonyl oxygen rather than the nitrogen. rsc.org This is because protonation on oxygen leads to a resonance-stabilized cation, whereas protonation on nitrogen localizes the positive charge on the nitrogen and disrupts the resonance stabilization of the amide bond. In this compound, both amide oxygens are potential sites of protonation in acidic media. The relative basicity of the two carbonyl oxygens would depend on the electronic effects of their respective substituents.

The nitrogen atoms in the amide groups possess lone pairs of electrons, but due to resonance delocalization, they are significantly less basic than amines. researchgate.net The benzamide nitrogen is adjacent to an aromatic ring, which further delocalizes the lone pair, making it even less basic than the propanamido nitrogen. wikipedia.org For comparison, the pKa of the conjugate acid of 2-aminobenzamide is approximately 2.82, indicating its weak basicity. aip.org Amides are substantially less basic than anilines. wikipedia.org

The N-H protons of the amide groups are weakly acidic. The acidity of these protons is enhanced by the adjacent electron-withdrawing carbonyl group, which helps to stabilize the resulting conjugate base (an amidate anion) through resonance. acs.org The N-H proton of the benzamide moiety and the N-H proton of the propanamido moiety will have different acidities. The acidity of these protons allows for deprotonation under sufficiently basic conditions, which can be a key step in certain synthetic transformations.

The acid-base properties directly impact the molecule's reactivity. For instance, in acid-catalyzed hydrolysis, the initial protonation of the carbonyl oxygen is a critical step that activates the amide for nucleophilic attack. The extent of this protonation is dependent on the pKa of the conjugate acid and the pH of the medium. Similarly, in base-catalyzed reactions, the deprotonation of an N-H group could generate a more potent internal nucleophile, potentially facilitating intramolecular reactions.

Interactive Data Table: Predicted Acid-Base Properties

Functional GroupPredicted PropertyInfluencing Factors
Benzamide Carbonyl OxygenWeakly BasicResonance stabilization of the conjugate acid.
Propanamido Carbonyl OxygenWeakly BasicResonance stabilization; electronic effect of the diphenylpropyl group.
Benzamide N-HWeakly AcidicResonance stabilization of the conjugate base; aromatic ring effect.
Propanamido N-HWeakly AcidicResonance stabilization of the conjugate base.

Photochemical and Radiochemical Reactivity of the Compound

The photochemical and radiochemical reactivity of this compound is determined by how the molecule interacts with electromagnetic radiation. While specific studies on this compound are lacking, its potential reactivity can be inferred from the behavior of its constituent functional groups: the aromatic rings and the amide bonds.

Photochemical Reactivity: Aromatic compounds are known to undergo a variety of photochemical reactions upon absorption of ultraviolet (UV) light. rsc.org The benzene (B151609) rings in the diphenylmethyl and benzamide moieties are expected to be the primary chromophores, absorbing UV radiation and promoting the molecule to an excited electronic state. From this excited state, several reaction pathways are possible, including isomerization, cycloaddition, or fragmentation. europa.eu The presence of the amide groups could influence these photochemical pathways.

The amide bond itself can also be susceptible to photochemical reactions. For instance, irradiation can lead to the cleavage of the N-C(O) bond. moravek.com In the context of this compound, this could result in the formation of various radical species, which could then undergo further reactions. The specific outcomes would depend on the wavelength of light used and the reaction conditions. The photostability of a molecule is a critical parameter, and for complex molecules, it is often evaluated under standardized conditions to determine if light exposure leads to degradation. nih.gov

Radiochemical Reactivity: Radiochemical reactivity concerns the chemical changes induced by ionizing radiation, such as gamma rays or X-rays. The interaction of such high-energy radiation with matter typically leads to the formation of ions, excited states, and free radicals. For this compound, the aromatic rings are likely to be sites of initial ionization, potentially forming aromatic cations. aip.org

Studies on the radiation chemistry of amides have shown that ionizing radiation can lead to the cleavage of the amide bond. aip.orgwikipedia.org A proposed universal mechanism for the breaking of amide bonds by ionizing radiation involves the release of the oxygen atom, followed by the migration of a hydrogen atom. wikipedia.org The radiolysis of amides can also lead to the formation of solvent-stabilized monomer anions. nih.gov

Furthermore, the principles of radiochemistry can be applied to this molecule for research purposes. For example, radiolabeling, the incorporation of a radioactive isotope such as carbon-14 (B1195169) or tritium, would allow the molecule to be traced in biological or environmental systems. Benzamide derivatives have been successfully radiolabeled with isotopes like fluorine-18 (B77423) for use in medical imaging techniques such as Positron Emission Tomography (PET). nih.govnih.gov This suggests that this compound could potentially be a candidate for similar radiolabeling studies.

Catalytic Applications or Ligand Properties of the Compound

While there is no direct evidence of this compound being utilized as a catalyst, its structural features suggest potential applications as a ligand in coordination chemistry and organometallic catalysis. The presence of multiple potential coordination sites—the two amide oxygens and the two amide nitrogens—makes it a candidate for binding to metal centers.

The benzamide moiety is a known structural motif in various biologically active molecules and has been incorporated into ligands for metal complexes. The ability of the amide group to coordinate to transition metals can be exploited in catalysis. For instance, amides can act as directing groups in C-H functionalization reactions, where the metal catalyst is brought into proximity to a specific C-H bond, enabling its selective activation.

The ortho-disposition of the two amide groups in this compound could allow it to act as a bidentate ligand, chelating to a metal ion through the two carbonyl oxygens or through one oxygen and one nitrogen atom. The formation of a stable chelate ring could enhance the stability of the resulting metal complex. The steric bulk of the diphenylmethyl group would likely play a crucial role in the coordination geometry and the catalytic activity of any resulting complex, potentially creating a specific chiral environment around the metal center.

Furthermore, benzamide derivatives have been investigated as carriers for radioisotopes and as inhibitors of enzymes. nih.gov The structural similarity of the benzamide portion of the molecule to known pharmacophores suggests that it could potentially exhibit biological activity, for example, as an enzyme inhibitor where the amide groups could form key hydrogen bonding interactions within an active site. N-2-(phenylamino)benzamide derivatives, which share a similar structural backbone, have been explored as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) in the context of gastrointestinal cancer. This highlights the potential for the 2-(acylamino)benzamide scaffold to serve as a basis for the design of biologically active molecules.

Structure Activity Relationship Sar Methodologies Applied to 2 3,3 Diphenylpropanamido Benzamide Analogues

Theoretical Frameworks for SAR Analysis

The theoretical foundation of SAR analysis for analogues of 2-(3,3-diphenylpropanamido)benzamide lies in the principle that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. nih.gov The primary goal is to transform structure-activity observations into a coherent set of relationships that can guide the synthesis of new molecules with improved properties. nih.gov

For benzamide (B126) derivatives, SAR analyses often focus on modifications of key structural components: the benzamide ring, the amide linker, and the diphenylpropane moiety. Alterations to these regions can influence properties such as hydrophobicity, electronic distribution, and steric bulk, all of which can affect how the molecule interacts with its biological target. For instance, in a series of benzamide analogues, substitutions on the aromatic rings were found to significantly impact their inhibitory activity. nih.gov

The process is typically iterative. A lead compound, in this case, a derivative of this compound, is identified. Subsequently, a series of analogues are synthesized with systematic variations in their structure. The biological activities of these analogues are then determined, and the results are analyzed to establish a relationship between structural changes and activity. This knowledge is then used to design the next generation of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity or Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.id For analogues of this compound, QSAR models can be invaluable for predicting the reactivity and interaction of newly designed molecules before their synthesis, thereby saving time and resources.

These models are built by calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The biological activity is then correlated with these descriptors using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

For example, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against a human lung cancer cell line yielded a statistically significant equation. unair.ac.idjppres.comresearchgate.net The best QSAR model was described by the equation: pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) unair.ac.id

This equation indicates that the anticancer activity (expressed as pIC50) is influenced by the solubility (Log S), a reranking score (rerank), and the molar refractivity (MR). unair.ac.id The statistical quality of this model was confirmed by a high correlation coefficient (r = 0.921), a high coefficient of determination (R² = 0.849), and a good predictive power (Q² = 0.61). unair.ac.id Such models can be used to predict the activity of new, unsynthesized analogues of this compound.

Table 1: Statistical Parameters of a QSAR Model for Benzamide Derivatives

Statistical ParameterValueDescription
n11Number of compounds in the study
r0.921Correlation coefficient
0.849Coefficient of determination
0.61Cross-validated correlation coefficient
F13.096F-test value
Sig.0.003Significance level

Data sourced from a QSAR study on benzylidene hydrazine benzamide derivatives. unair.ac.idjppres.comresearchgate.net

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govnih.gov For analogues of this compound, a pharmacophore model can highlight the key interaction points required for binding to its target.

A pharmacophore model is typically generated by aligning a set of active molecules and extracting the common chemical features. These features can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov

In a study on benzamide analogues as negative allosteric modulators of neuronal nicotinic receptors, a pharmacophore model was developed that consisted of three hydrophobic regions and one hydrogen bond acceptor. nih.gov This model was instrumental in identifying a novel chemical class of ligands. nih.gov Similarly, for this compound analogues, a pharmacophore model would likely include hydrophobic features corresponding to the two phenyl rings and the benzamide ring, as well as hydrogen bond donor and acceptor features associated with the amide linkage.

Table 2: Common Pharmacophoric Features for Benzamide Derivatives

Pharmacophoric FeatureDescriptionPotential Location in this compound
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Carbonyl oxygen of the amide group.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Amide nitrogen atom.
Hydrophobic Region (HYD)A nonpolar region of the molecule.The two phenyl rings of the diphenylpropane moiety and the benzamide ring.
Aromatic Ring (AR)A planar, cyclic, conjugated system.Benzamide ring and the two phenyl rings.

Based on general pharmacophore features of benzamide derivatives. nih.govnih.gov

Conformational Analysis and its Impact on Structure-Activity Relationships

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is essential for comprehending their interaction with a biological target.

For this compound analogues, the torsional angles around the bonds connecting the diphenylpropane group to the amide nitrogen and the benzamide ring to the amide carbonyl are particularly important. Variations in these angles can lead to a wide range of conformations, from extended to more folded forms. The biologically active conformation is the one that presents the key pharmacophoric features in the correct spatial orientation for optimal interaction with the target. Computational methods, such as molecular mechanics and quantum mechanics, are often employed to explore the conformational landscape of these molecules.

Application of Hammett Equation for Substituent Electronic Effects

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org It provides a quantitative measure of the electronic effects (both inductive and resonance) of a substituent. The equation is given by:

log(k/k0) = σρ

where:

k is the rate constant for the reaction of a substituted benzene derivative.

k0 is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.org

For analogues of this compound, the Hammett equation can be applied to understand how substituents on the benzamide ring or the phenyl rings of the diphenylpropane moiety affect the molecule's reactivity or binding affinity. Electron-withdrawing groups (EWGs) have positive σ values and tend to increase the acidity of benzoic acids and the rate of nucleophilic aromatic substitution. wikipedia.org Conversely, electron-donating groups (EDGs) have negative σ values and have the opposite effect. utexas.edu

The sign and magnitude of the reaction constant, ρ, provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

Table 3: Hammett Substituent Constants (σ) for Common Substituents in the Para Position

Substituent (X)σpElectronic Effect
-OCH₃-0.27Electron-donating (EDG)
-CH₃-0.17Electron-donating (EDG)
-H0.00Reference
-Cl0.23Electron-withdrawing (EWG)
-CN0.66Electron-withdrawing (EWG)
-NO₂0.78Electron-withdrawing (EWG)

Data sourced from established Hammett parameter tables. wikipedia.orgutexas.edu

Advanced Analytical Techniques for Characterization and Quantification of 2 3,3 Diphenylpropanamido Benzamide

Chromatographic Methods (HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for determining the purity of 2-(3,3-Diphenylpropanamido)benzamide and analyzing it within complex mixtures. The selection between these methods often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Given the likely non-volatile nature of this compound, HPLC is the preferred method for its analysis. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity determination and quantification.

A hypothetical RP-HPLC method for the analysis of this compound could be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the main compound from any potential impurities with different polarities. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, determined by a UV scan.

Table 8.1: Hypothetical HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min (10-90% B), 20-25 min (90% B), 25-30 min (90-10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would allow for the separation of the active pharmaceutical ingredient (API) from its related substances, including starting materials, byproducts, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could be employed for the analysis of volatile impurities or degradation products. For the analysis of the parent compound, a derivatization step might be necessary to increase its volatility and thermal stability.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is invaluable for the analysis of this compound, as it can provide the molecular weight of the compound and its fragments, aiding in its unequivocal identification. In a mixture, LC-MS can identify co-eluting peaks that might not be resolved by UV detection alone.

Table 8.2: Potential LC-MS Parameters

ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive/Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can be used to elucidate the structure of unknown impurities or degradation products.

Method Development for Trace Analysis and Stability Studies (Chemical Stability)

Trace Analysis:

For the detection and quantification of trace-level impurities or degradants, highly sensitive techniques like LC-MS/MS are employed. Method development would focus on optimizing parameters such as the mobile phase composition, ionization source conditions, and MS/MS transitions to achieve the lowest possible limits of detection (LOD) and quantification (LOQ).

Stability Studies:

Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products, excipients, or other potential impurities. Forced degradation studies are a key component of developing such methods. lubrizolcdmo.comnih.gov These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation.

The typical stress conditions for forced degradation studies include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid drug substance at a high temperature.

Photodegradation: Exposing the drug substance to UV and visible light.

The samples generated from these stress studies are then analyzed by a stability-indicating HPLC method. The method must be able to separate the intact drug from all the degradation products formed under these conditions. Peak purity analysis, often performed using a photodiode array (PDA) detector, is used to confirm that the chromatographic peak of the active ingredient is free from any co-eluting impurities.

Table 8.3: Illustrative Forced Degradation Study Design

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80 °C (solid state)48 hours
Photolytic UV and fluorescent lightAccording to ICH Q1B guidelines

The results of these studies provide critical information about the intrinsic stability of this compound and help in identifying potential degradation pathways.

Interdisciplinary Perspectives and Advanced Applications in Chemical Sciences

Role of 2-(3,3-Diphenylpropanamido)benzamide as a Synthetic Intermediate

The chemical architecture of this compound offers several reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. The two amide linkages, the ortho-substituted benzene (B151609) ring of the benzamide (B126) portion, and the two phenyl rings of the diphenylpropanamido moiety are all amenable to chemical modification.

The amide bonds, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield 2-aminobenzamide (B116534) and 3,3-diphenylpropanoic acid, providing a route to separate the two core fragments for further derivatization. Conversely, the N-H protons of the amide groups can be deprotonated to form anions, which can then be alkylated or acylated to introduce additional functionality.

The aromatic rings are susceptible to electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing substituents. For instance, the benzamide ring, activated by the amido group, can be halogenated, nitrated, or sulfonated. The diphenyl groups on the propanamide side chain can also be functionalized, offering a way to tune the molecule's steric and electronic properties. The specific outcomes of these reactions would provide a diverse library of derivatives for various applications.

Below is a table summarizing potential synthetic transformations of this compound:

Reaction Type Reagents and Conditions Potential Products Significance
Amide HydrolysisStrong acid or base (e.g., HCl or NaOH), heat2-Aminobenzamide and 3,3-diphenylpropanoic acidAccess to the constituent building blocks for separate derivatization.
N-Alkylation/N-AcylationStrong base (e.g., NaH) followed by an alkyl or acyl halideN-substituted derivativesIntroduction of new functional groups for tuning solubility, and biological activity, or for creating polymeric linkages.
Aromatic NitrationHNO₃, H₂SO₄Nitro-substituted aromatic ringsIntermediates for the synthesis of amines via reduction, which can be further functionalized.
Aromatic HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halogen-substituted aromatic ringsPrecursors for cross-coupling reactions (e.g., Suzuki, Heck) to form more complex structures.
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted aromatic ringsIntroduction of ketone functionalities, which can be further modified.

Potential as a Scaffold for Material Science Applications

The benzamide functional group is known to participate in hydrogen bonding, which can drive the self-assembly of molecules into ordered supramolecular structures. Benzamide derivatives, particularly those with multiple amide groups like benzene-1,3,5-tricarboxamides, are known to form nanorods and other supramolecular materials. mdpi.comnih.govnih.govgoogle.com The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide groups of this compound suggests its potential to form intermolecular hydrogen bonds, leading to the formation of tapes, sheets, or other higher-order structures.

The bulky 3,3-diphenylpropyl group would play a significant role in the packing of these molecules, potentially leading to the formation of porous materials or liquid crystals. The non-polar nature of the diphenyl groups could also lead to phase segregation in polymeric materials, resulting in thermoplastic elastomers. mdpi.comgoogle.com

Furthermore, by functionalizing the aromatic rings with polymerizable groups (e.g., vinyl or acetylene), this compound could serve as a monomer for the synthesis of novel polymers. The rigid benzamide and bulky diphenyl groups would likely impart high thermal stability and specific mechanical properties to the resulting polymers. Diblock copolymers based on poly(p-benzamide) have been synthesized and their phase behavior studied, indicating the utility of benzamide structures in polymer chemistry. ontosight.ai The unique combination of a flexible propanamide linker and rigid aromatic systems in this molecule could lead to polymers with interesting solution and solid-state properties.

Design of Chemical Probes and Tools Based on the Compound's Structure

The development of chemical probes is crucial for studying biological systems. The benzamide scaffold has been successfully used to design photoreactive probes for enzymes like histone deacetylases (HDACs). wikipedia.org These probes typically contain a recognition element, a reactive group for covalent attachment to the target, and a reporter tag (e.g., a fluorophore or biotin).

The this compound structure could serve as a starting point for designing new chemical probes. The diphenylpropanamido moiety could act as a recognition element, potentially targeting proteins with hydrophobic binding pockets. To transform this scaffold into a chemical probe, several modifications could be envisioned:

Attachment of a Reporter Group: A fluorescent dye, such as a fluorescein (B123965) or rhodamine, could be attached to one of the phenyl rings or the benzamide ring through a suitable linker. This would allow for the visualization of the probe's localization in cells or tissues.

Introduction of a Photoreactive Group: A group like a benzophenone (B1666685) or an azide (B81097) could be incorporated into the structure. wikipedia.org Upon photoactivation, this group would form a covalent bond with nearby molecules, allowing for the identification of binding partners.

Addition of a Bioorthogonal Handle: An alkyne or azide group could be introduced, which would allow for the attachment of various reporter tags or affinity handles via "click chemistry."

The design of such probes would enable the investigation of the compound's potential biological targets and mechanisms of action.

Advanced Chemical Biology Investigations

While the clinical aspects of this compound are beyond the scope of this article, its structure is of interest for chemical biology studies. Benzamide derivatives have shown a wide range of biological activities, including antiproliferative effects. nih.gov For instance, 2-(3-phenylpropanamido)benzamides, which are structurally related to the title compound, have been synthesized and evaluated for their ability to inhibit cell growth. nih.gov

Advanced chemical biology investigations could focus on elucidating the molecular targets and mechanisms of action of this compound and its derivatives at a chemical level. This could involve:

Target Identification: Using the chemical probes designed in the previous section, affinity-based protein profiling experiments could be conducted to identify the cellular binding partners of the compound.

Mechanism of Action Studies: Once a target is identified, further studies could investigate how the compound modulates the target's function. For example, if the target is an enzyme, enzyme kinetics studies could be performed to determine the mode of inhibition.

Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized by modifying different parts of the molecule (as described in section 9.1). The biological activity of these derivatives would then be tested to understand which structural features are important for activity. This information is crucial for the design of more potent and selective compounds.

These investigations would provide valuable insights into the fundamental chemical principles governing the interaction of this class of molecules with biological systems.

Future Directions in the Academic Exploration of Benzamide-Propanamide Hybrid Structures

The academic exploration of hybrid structures like this compound is a promising area for future research. The combination of a benzamide and a propanamide scaffold offers a unique chemical space for the discovery of novel functions and applications.

Future research directions could include:

Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to benzamide-propanamide hybrids would facilitate the creation of diverse chemical libraries for screening. This could involve exploring new coupling reagents or catalytic systems for amide bond formation.

Computational Studies: Molecular modeling and computational chemistry could be used to predict the conformational preferences of these hybrid structures and their interactions with potential targets. This could guide the design of new molecules with improved properties.

Exploration of New Applications: The potential applications of these hybrid structures are not limited to materials science and chemical biology. For example, they could be investigated as catalysts, ligands for metal complexes, or components of molecular machines.

Investigation of Self-Assembly Properties: A systematic study of how modifications to the benzamide-propanamide scaffold affect its self-assembly into supramolecular structures could lead to the development of new functional materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,3-Diphenylpropanamido)benzamide with high purity and yield?

The synthesis typically involves condensation reactions between 3,3-diphenylpropanoyl chloride and 2-aminobenzamide under controlled conditions. Ethanol or methanol is used as a solvent, with catalytic agents like triethylamine to facilitate amide bond formation. Reaction temperatures (e.g., 60–80°C) and stoichiometric ratios (1:1.2 of amine to acyl chloride) are critical for minimizing side products. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly the amide NH (~10 ppm) and aromatic protons. Infrared (IR) spectroscopy validates carbonyl stretching frequencies (amide I band at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion peaks to confirm the molecular formula. X-ray crystallography, if feasible, resolves stereochemical details .

Q. How can researchers validate the biological activity of this compound through in vitro assays?

Standard assays include enzyme inhibition studies (e.g., kinase assays using fluorescence-based detection) and cell viability tests (MTT assay against cancer cell lines). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., staurosporine for kinase inhibition) and triplicate experiments ensure reproducibility. Structural analogs should be tested to establish structure-activity relationships (SAR) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine powders. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Waste disposal must comply with institutional guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters in synthesizing this compound?

A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5% vs. 10% triethylamine). Response variables include yield (%) and purity (HPLC). Statistical tools like ANOVA identify significant factors and interactions. Response surface methodology (RSM) further refines optimal conditions .

Q. What computational methods predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins (e.g., EGFR kinase). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular dynamics (MD) simulations (100 ns trajectories in GROMACS) evaluate stability of ligand-protein complexes in physiological conditions .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., nitro) on the benzamide ring increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophiles like amines. Hammett σ constants quantify substituent effects. Kinetic studies (e.g., pseudo-first-order conditions) correlate reaction rates with substituent electronic parameters .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

Meta-analyses of published data should standardize variables (e.g., cell line origin, assay protocols). Dose-response re-evaluation under uniform conditions (e.g., 48-hour incubation) clarifies discrepancies. Orthogonal assays (e.g., Western blotting alongside MTT) verify mechanisms. Collaborative inter-laboratory studies reduce methodological bias .

Q. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways of this compound in pharmacokinetic studies?

Radiolabeled synthesis involves introducing ¹⁴C at the propanamido carbonyl group via reaction with ¹⁴CO₂. In vivo studies (rodent models) use liquid scintillation counting to quantify distribution in plasma, liver, and kidneys. Metabolite identification employs LC-MS/MS with stable isotope tracing .

Q. What theoretical frameworks guide mechanistic studies of this compound’s anti-inflammatory activity?

Link to the NF-κB or COX-2 inhibition hypothesis. In silico pharmacophore modeling identifies key binding motifs. Transcriptomic profiling (RNA-seq) of treated macrophages validates pathway modulation. Epistemological alignment with systems biology ensures multi-scale mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.